molecular formula C8H12O2 B13081867 3-Cyclopropanecarbonyl-3-methyloxetane

3-Cyclopropanecarbonyl-3-methyloxetane

Cat. No.: B13081867
M. Wt: 140.18 g/mol
InChI Key: FYEHDZVKQYEHEB-UHFFFAOYSA-N
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Description

3-Cyclopropanecarbonyl-3-methyloxetane is an organic compound characterized by a cyclopropane ring attached to a carbonyl group and a methyloxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropanecarbonyl-3-methyloxetane typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple to form the cyclopropane ring.

    Attachment of the Carbonyl Group: The cyclopropane ring can be functionalized with a carbonyl group using Friedel-Crafts acylation, where an acyl chloride reacts with the cyclopropane in the presence of a Lewis acid catalyst.

    Formation of the Methyloxetane Ring: The final step involves the formation of the methyloxetane ring, which can be synthesized through a ring-closing reaction involving an appropriate diol and a dehydrating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropanecarbonyl-3-methyloxetane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace functional groups attached to the cyclopropane or methyloxetane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropanecarbonyl-3-methyloxetane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropanecarbonyl-3-methyloxetane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane and methyloxetane rings can influence the compound’s reactivity and stability, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methyloxetane-3-carboxylic acid: Similar in structure but lacks the cyclopropane ring.

    Cyclopropanecarboxylic acid: Contains the cyclopropane ring but lacks the methyloxetane moiety.

    3-Methyl-3-oxetanamine: Features the methyloxetane ring with an amine group instead of a carbonyl group.

Uniqueness

3-Cyclopropanecarbonyl-3-methyloxetane is unique due to the combination of the cyclopropane ring and the methyloxetane ring, which imparts distinct chemical and physical properties. This dual-ring structure can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

cyclopropyl-(3-methyloxetan-3-yl)methanone

InChI

InChI=1S/C8H12O2/c1-8(4-10-5-8)7(9)6-2-3-6/h6H,2-5H2,1H3

InChI Key

FYEHDZVKQYEHEB-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)C(=O)C2CC2

Origin of Product

United States

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